REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[Cl:1][CH2:2][C:3](=[O:4])[Cl:5].[Cl:27][CH2:28][Cl:29].[F:6][CH:7]1[CH2:8][CH:9]([C:12]#[N:13])[NH:10][CH2:11]1.[Na+:26].[OH2:30].[S:21](=[O:22])(=[O:23])([OH:24])[O-:25]>>[Cl:1][CH2:2][C:3](=[O:4])[N:10]1[CH:9]([C:12]#[N:13])[CH2:8][CH:7]([F:6])[CH2:11]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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N#CC1CC(F)CN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
|
|
Type
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product
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Smiles
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N#CC1CC(F)CN1C(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:14][CH2:15][N:16]([CH2:17][CH3:18])[CH2:19][CH3:20].[Cl:1][CH2:2][C:3](=[O:4])[Cl:5].[Cl:27][CH2:28][Cl:29].[F:6][CH:7]1[CH2:8][CH:9]([C:12]#[N:13])[NH:10][CH2:11]1.[Na+:26].[OH2:30].[S:21](=[O:22])(=[O:23])([OH:24])[O-:25]>>[Cl:1][CH2:2][C:3](=[O:4])[N:10]1[CH:9]([C:12]#[N:13])[CH2:8][CH:7]([F:6])[CH2:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CC1CC(F)CN1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC1CC(F)CN1C(=O)CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |